molecular formula C12H17F3N2O B1328317 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine CAS No. 14115-06-1

2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine

Cat. No. B1328317
Key on ui cas rn: 14115-06-1
M. Wt: 262.27 g/mol
InChI Key: KEGXJFRXIWKCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776869B2

Procedure details

A suspension of NaHCO3 (3.9 g, 48 mmol), 1-fluoro-2-nitro-4-trifluoromethylbenzene (4.0 g, 19 mmol), and 3-dimethylamino-1-propanol (2.5 ml, 21 mmol) in 38 mL dry THF was heated with a reflux condenser under nitrogen for 12 h. The mixture was filtered through a fritted funnel into a flask. The solution was cooled to 0° C. and was treated with potassium tert-butoxide (2.4 g, 21 mmol) resulting in an orange solution. The solution was warmed to ambient temperature and was allowed to stir for 1 h. The solvent was removed in vacuo, and the resulting brown oil was partitioned between saturated aqueous NaHCO3 and methylene chloride. The aqueous layer was extracted three times with methylene chloride. The combined organic layers were dried with Na2SO4, filtered, and concentrated. The residue was purified by silica gel chromatography (MC/MeOH/conc. NH4OH) to provide the desired compound as an orange oil. MS (m/z): 293.1 (M+H)+. Calc'd for C12H15F3N2O3: 292.25.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].F[C:7]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:8]=1[N+:17]([O-])=O.[CH3:20][N:21]([CH3:26])[CH2:22][CH2:23][CH2:24][OH:25].CC(C)([O-])C.[K+]>C1COCC1>[CH3:20][N:21]([CH3:26])[CH2:22][CH2:23][CH2:24][O:25][C:7]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:8]=1[NH2:17] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(CCCO)C
Name
Quantity
38 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated with a reflux condenser under nitrogen for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a fritted funnel into a flask
CUSTOM
Type
CUSTOM
Details
resulting in an orange solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting brown oil was partitioned between saturated aqueous NaHCO3 and methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (MC/MeOH/conc. NH4OH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CCCOC1=C(C=C(C=C1)C(F)(F)F)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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